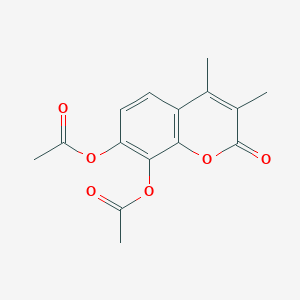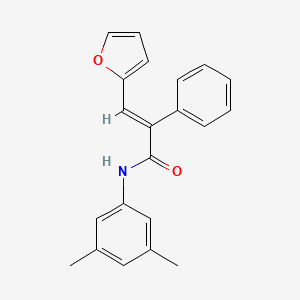
3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. This compound has been shown to inhibit the production of ROS, which can cause oxidative stress and damage to cells. Additionally, 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to modulate various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to exhibit various biochemical and physiological effects. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which can help protect cells from damage and reduce inflammation. Additionally, 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit various biological activities, making it a useful tool for studying various biological processes. However, one limitation of using 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate research. One future direction is to investigate the potential use of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate and its potential applications in various biological processes. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity, making it more accessible for scientific research.
合成法
The synthesis of 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate involves the reaction of 3,4-dimethylcoumarin with acetic anhydride in the presence of a catalyst. This reaction results in the formation of the diacetate derivative of 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl. The synthesis method is relatively simple and has been optimized for high yield and purity.
科学的研究の応用
3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for imaging and detection of biomolecules. Additionally, 3,4-dimethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been investigated for its potential use as a therapeutic agent for various diseases.
特性
IUPAC Name |
(8-acetyloxy-3,4-dimethyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-7-8(2)15(18)21-13-11(7)5-6-12(19-9(3)16)14(13)20-10(4)17/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPNXZPQFSJLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)
![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)


![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)
![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)
![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)